molecular formula C10H10BrN5O B1275752 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide CAS No. 618070-68-1

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B1275752
CAS No.: 618070-68-1
M. Wt: 296.12 g/mol
InChI Key: XKCCKDRUAISHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position, a bromophenyl group at the 1-position, and a carbohydrazide group at the 4-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 4-position of the pyrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or Grignard reagents for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole derivatives, depending on the reagents and conditions used.

Scientific Research Applications

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and carbohydrazide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide apart from these similar compounds is the presence of the carbohydrazide group, which imparts unique chemical properties and potential biological activities. This functional group allows for additional interactions with biological targets and can be further modified to enhance its activity or selectivity.

Biological Activity

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, a compound with the CAS number 618070-68-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and enzymatic inhibition, supported by relevant data and case studies.

  • Molecular Formula : C10H10BrN5O
  • Molecular Weight : 296.13 g/mol
  • Structural Features : The compound contains a pyrazole ring substituted with an amino group and a bromophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound.

In Vitro Studies

In a series of tests involving different bacterial strains, the compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria, demonstrating its effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.25Strongly Inhibitory
Escherichia coli0.50Moderately Inhibitory
Candida albicans0.30Strongly Inhibitory

These results indicate that the compound has the potential to be developed as an antimicrobial agent, particularly against resistant strains.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro assays demonstrated that it could induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized below:

Cell Line IC50 (µM) Effect
HeLa15.2Induces Apoptosis
MCF-712.8Induces Apoptosis

The IC50 values indicate that the compound exhibits potent cytotoxic effects, making it a candidate for further development in anticancer therapies.

Enzymatic Inhibition

Another significant aspect of its biological activity is the inhibition of specific enzymes involved in critical cellular processes.

Enzyme Inhibition Studies

The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), two important targets for antibacterial and anticancer therapies.

Enzyme IC50 (µM) Target Activity
DNA Gyrase25.6Bacterial DNA replication
DHFR2.3Folate metabolism

These findings suggest that this compound may disrupt essential biochemical pathways in pathogens and cancer cells.

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCCKDRUAISHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169136
Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-68-1
Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618070-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.